![molecular formula C9H6Cl3NO2 B14405211 ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride CAS No. 86358-02-3](/img/structure/B14405211.png)
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylene bridge, and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Scientific Research Applications
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2,6-Dichlorobenzoyl chloride
Comparison
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is unique due to the presence of the oxime and dichlorophenyl groups, which impart distinct reactivity and properties compared to other acyl chlorides. The dichlorophenyl group enhances the compound’s stability and reactivity, while the oxime group provides additional sites for chemical modification.
Properties
CAS No. |
86358-02-3 |
|---|---|
Molecular Formula |
C9H6Cl3NO2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl chloride |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7-2-1-3-8(11)6(7)4-13-15-5-9(12)14/h1-4H,5H2 |
InChI Key |
JXWDDGBFVVYBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


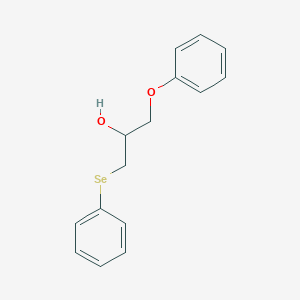
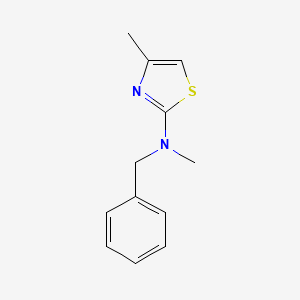
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
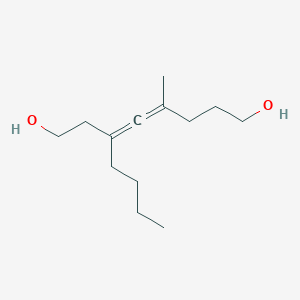
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

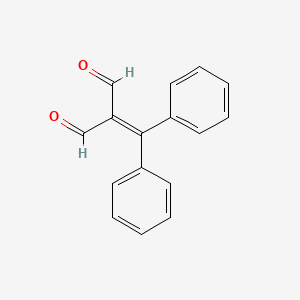


![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
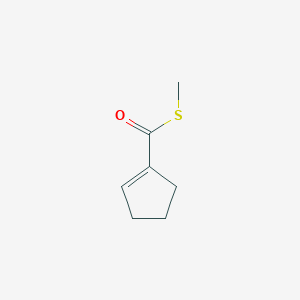
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

